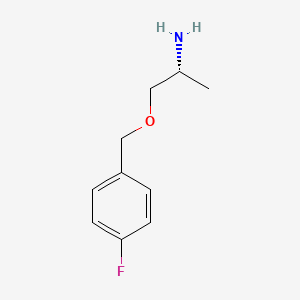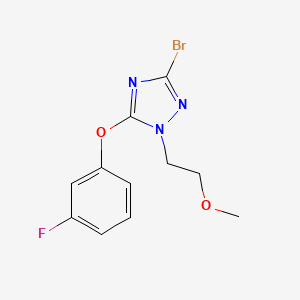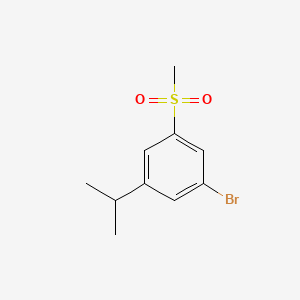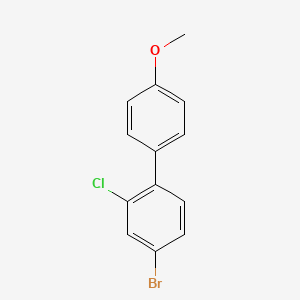
4-Bromo-2-chloro-4'-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of bromine, chlorine, and methoxy substituents on the biphenyl structure. These substituents can significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 4-bromo-2-chloro-1-methoxybenzene can be coupled with a suitable boronic acid under mild conditions to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, the reaction conditions, such as temperature and pressure, can be carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Nucleophiles and Electrophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl depends on its specific application. In chemical reactions, the presence of bromine, chlorine, and methoxy groups can influence the compound’s reactivity and interaction with other molecules. For instance, in coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with the halogenated aromatic compound and the boronic acid .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chloro-1-methoxybenzene: A precursor in the synthesis of 4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl.
4-Bromobiphenyl: A simpler biphenyl derivative with only a bromine substituent.
4-Bromo-4’-methoxybiphenyl: A similar compound with a methoxy group in place of the chlorine substituent.
Uniqueness
4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl is unique due to the combination of bromine, chlorine, and methoxy substituents on the biphenyl structure. This unique combination can result in distinct chemical properties and reactivity compared to other biphenyl derivatives.
Propiedades
Fórmula molecular |
C13H10BrClO |
|---|---|
Peso molecular |
297.57 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-1-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10BrClO/c1-16-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15/h2-8H,1H3 |
Clave InChI |
OSZDXOLHACFDCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


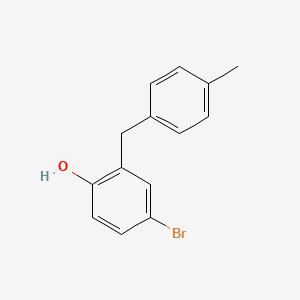

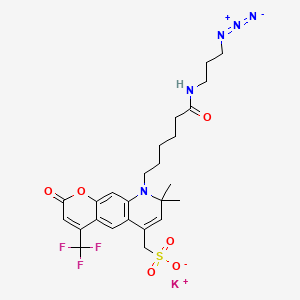

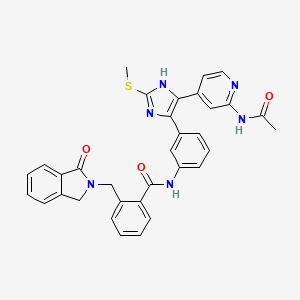
![(1S)-4-[(1R,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1-hydroxy-4-methylsulfonylcyclohexyl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14764881.png)


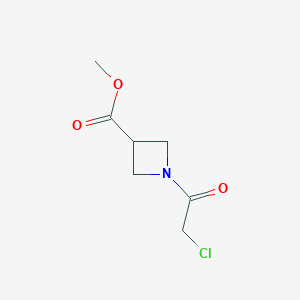
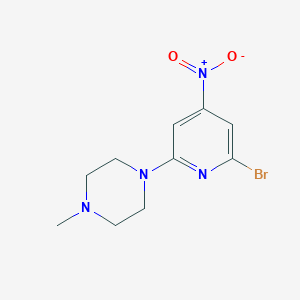
![3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione](/img/structure/B14764912.png)
